molecular formula C9H14O3 B103040 Ethyl 3-oxo-6-heptenoate CAS No. 17605-06-0

Ethyl 3-oxo-6-heptenoate

Cat. No. B103040
CAS RN: 17605-06-0
M. Wt: 170.21 g/mol
InChI Key: BKXPKNYXXNYCBX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6-heptenoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various synthetic applications. While the provided papers do not directly discuss Ethyl 3-oxo-6-heptenoate, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand Ethyl 3-oxo-6-heptenoate.

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex organic structures through reactions such as Friedel-Crafts alkylation. For instance, ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates are synthesized via a mild process involving the alkylation of potassium phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates, facilitated by SnCl4 . This method could potentially be adapted for the synthesis of Ethyl 3-oxo-6-heptenoate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-oxo-6-heptenoate can be complex, with potential for disorder within the molecule. For example, the crystal and molecular structures of certain cyclohexene carboxylates have been determined using X-ray diffraction, revealing details such as unit cell parameters and the presence of disorder in the molecule . These findings highlight the importance of structural analysis in understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Compounds within the same family as Ethyl 3-oxo-6-heptenoate can participate in a variety of chemical reactions. Chalcone derivative molecules, for instance, can act as activated unsaturated systems in conjugated addition reactions with carbanions in the presence of basic catalysts . These reactions are significant for their versatility and the range of biological activities they can impart to the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to Ethyl 3-oxo-6-heptenoate are influenced by their molecular structure. For example, intermolecular interactions such as O–H...O or C–H...O can affect the stability of crystal packing . Additionally, the synthesis of ethyl 5-oxo-6-methyl-6-heptenoate from methacryloyl chloride and ethyl 4-iodobutyrate provides insight into the reactivity of such compounds, which can be influenced by factors like the choice of catalyst and reaction medium .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methodologies : Ethyl 3-oxo-6-heptenoate and its variants are used in various synthesis methodologies. For instance, ethyl 5-oxo-6-methyl-6-heptenoate is prepared from methacryloyl chloride and ethyl 4-iodobutyrate, highlighting its role in acylation and metal-catalyzed reactions (Tamaru et al., 2003).
  • Photochemical Reactions : In photochemical reactions, derivatives like ethyl 7-oxo-3-heptenoate are produced, demonstrating the compound's utility in creating ω-alkoxycarbonyl esters and ω-formyl α,β-unsaturated nitriles (Tokuda et al., 1978).
  • Stereochemical Applications : Ethyl (E)-3-methyl-2-heptenoate and ethyl (Z)-3-methyl-2-heptenoate are used in stereospecific preparations, emphasizing the compound's significance in maintaining configuration during chemical reactions (Kobayashi et al., 1973).

Pharmaceutical and Medicinal Chemistry

  • HMG-CoA Reductase Inhibitor Synthesis : Derivatives of ethyl 3-oxo-6-heptenoate, like ethyl (3R, 5S, 6E)-7-aryl-3,5-isopropylidenedioxy-6-heptenoate, are precursors in synthesizing potent HMG-CoA reductase inhibitors, indicating its relevance in cholesterol-lowering drug development (Miyachi et al., 1993).

Materials and Industrial Chemistry

  • Electrochemical Studies : Ethyl 3,7-dimethyl-10-oxo-2,6-decadienoate, a related compound, has been studied for intramolecular electron transfer properties during electroreduction, hinting at potential applications in material sciences (Mairanovskii et al., 1985).
  • Photocyclization in Organic Synthesis : The compound is involved in photocyclization reactions, as seen in the study of ethyl 5-oxo-1a,2,5,5a,6,6a-hexahydro-2,6-methano-2aH-indeno-[5,6-b]oxirene-2a-carboxylate, showcasing its utility in creating complex organic structures (Pinkerton et al., 1997).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety information includes pictograms GHS07, GHS08, GHS09, and the signal word "Danger" . Hazard statements include H302, H319, H372, and H410 .

properties

IUPAC Name

ethyl 3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPKNYXXNYCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289670
Record name Ethyl 3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-6-heptenoate

CAS RN

17605-06-0
Record name Ethyl 3-oxo-6-heptenoate
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Record name Ethyl 3-oxo-6-heptenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-6-heptenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
K Nakamura, Y Kawai, S Oka, A Ohno - Bulletin of the Chemical …, 1989 - journal.csj.jp
… Namely, methyl 3-oxopentanoate and ethyl 3-oxo-6-heptenoate were reduced to the corresponding D-hydroxy esters with excellent stereoselectivities and chemical yields. The enones …
Number of citations: 116 www.journal.csj.jp
HJ Sanders, AW Taff - Industrial & Engineering Chemistry, 1954 - ACS Publications
… it is treated with diethyl carbonateto form ethyl-3-oxo-6-heptenoate and ethyl alcohol. The … of the heptenoate and produces the free ethyl-3-oxo-6-heptenoate. The aqueous phase is …
Number of citations: 38 pubs.acs.org
T Kato, M Mochizuki, S Okano… - Synthetic …, 2003 - Taylor & Francis
… Citation[5] One such process was based on the original Schechter method starting from ethyl 3-oxo-6-heptenoate (4). The key step was the aldol reaction between the β-ketoacid salt (5) …
Number of citations: 2 www.tandfonline.com
M Ledvina, J Farkaš - Collection of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
… by condensation of urea and ethyl orthoformate with the corresponding 3-keto esters (ethyl acetoacetate, methyl acetoacetate, ethyl 3-oxopentanoate and ethyl 3-oxo-6-heptenoate). We …
Number of citations: 3 cccc.uochb.cas.cz
M Matsui, FB LaForge, N Green… - Journal of the American …, 1952 - ACS Publications
… prepared also by the sodium methylate forced condensation procedure previously described for ethyl 3-oxo-6-heptenoate,‘ employing 130 g. (1 mole) of furfurylacetone. After the ethyl …
Number of citations: 25 pubs.acs.org
I Yamamoto, JE Casida - Agricultural and Biological Chemistry, 1968 - jstage.jst.go.jp
… alcohol was obtained from Benzol Products Co., Newark, NJ, and N-hydroxy methyl-3, 4, 5, 6-tetrahydrophthalimide, 3, 4,5,6-tetrahydrophthalimide, and ethyl 3-oxo-6-heptenoate were …
Number of citations: 22 www.jstage.jst.go.jp
P Langer, I Freifeld - Chemistry–A European Journal, 2001 - Wiley Online Library
… Reaction of 1-bromo-2,3-epoxypropane with the dianions of methyl 3-oxopentanoate, ethyl 3-oxohexanoate, and ethyl 3-oxo-6-heptenoate regioselectively afforded the Z-configured 2-…
N Board - 2003 - books.google.com
Growth in demand for chemicals in developing countries is high leading to substantial cross border investment in the chemical sector. In modern age chemical industries have …
Number of citations: 2 books.google.com
M Zaghouani, O Gayraud, V Jactel… - … A European Journal, 2018 - Wiley Online Library
… The synthesis of 5 started with the protection of ethyl 3-oxo-6-heptenoate (7)11 as a 1,3-dioxolane, which was followed by the Wacker–Tsuji oxidation of the terminal olefin in the …
H Qian, T Pei, RA Widenhoefer - Organometallics, 2005 - ACS Publications
… For example, reaction of ethyl 3-oxo-6-heptenoate with a catalytic amount of 4 (10 mol %) in dioxane at room temperature for 24 h led to isolation of 2-carboethoxycyclohexanone in 45…
Number of citations: 43 pubs.acs.org

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